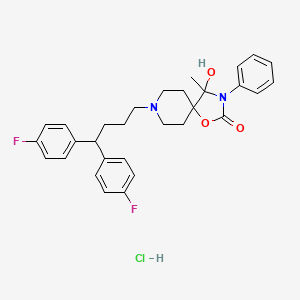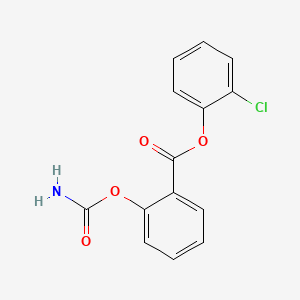
Benzoic acid, 2-((aminocarbonyl)oxy)-, 2-chlorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-((aminocarbonyl)oxy)-, 2-chlorophenyl ester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzoic acid moiety esterified with a 2-chlorophenyl group and an aminocarbonyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-, 2-chlorophenyl ester typically involves the esterification of benzoic acid with 2-chlorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process, and purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((aminocarbonyl)oxy)-, 2-chlorophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield benzoic acid and 2-chlorophenol.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Benzoic acid and 2-chlorophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
Benzoic acid, 2-((aminocarbonyl)oxy)-, 2-chlorophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-((aminocarbonyl)oxy)-, 2-chlorophenyl ester involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed to release benzoic acid and 2-chlorophenol, which may exert their effects through various biochemical pathways. The compound’s reactivity and interactions with other molecules are influenced by its functional groups and overall structure.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-chlorophenyl ester
- Benzoic acid, 2-((aminocarbonyl)oxy)-, 2-bromophenyl ester
- Benzoic acid, 2-((aminocarbonyl)oxy)-, 2-fluorophenyl ester
Uniqueness
Benzoic acid, 2-((aminocarbonyl)oxy)-, 2-chlorophenyl ester is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and physical properties. The chlorine atom can participate in various substitution reactions, making this compound versatile in synthetic applications. Additionally, the aminocarbonyl group provides opportunities for further functionalization and derivatization.
Properties
CAS No. |
88599-51-3 |
|---|---|
Molecular Formula |
C14H10ClNO4 |
Molecular Weight |
291.68 g/mol |
IUPAC Name |
(2-chlorophenyl) 2-carbamoyloxybenzoate |
InChI |
InChI=1S/C14H10ClNO4/c15-10-6-2-4-8-12(10)19-13(17)9-5-1-3-7-11(9)20-14(16)18/h1-8H,(H2,16,18) |
InChI Key |
ZBULHIWAZTVVQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2Cl)OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


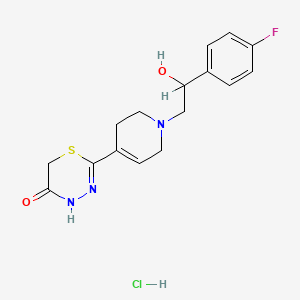
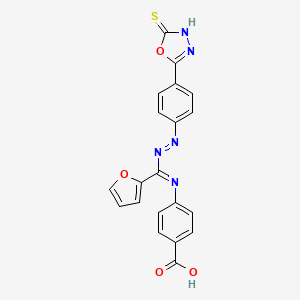
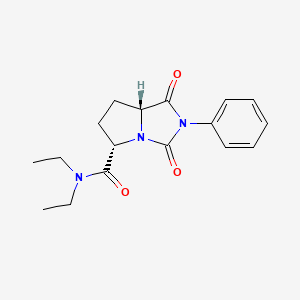
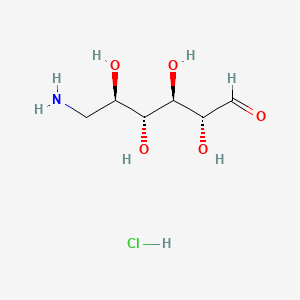


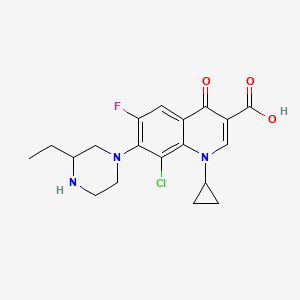
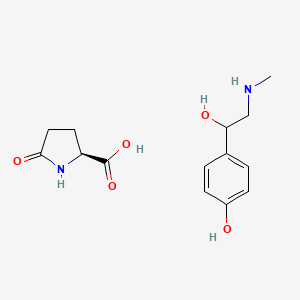
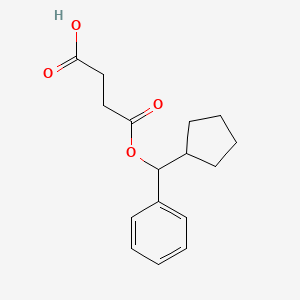
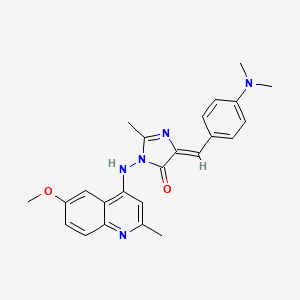

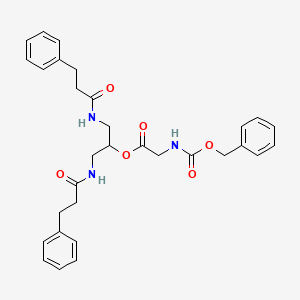
![3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carbonitrile](/img/structure/B12711131.png)
